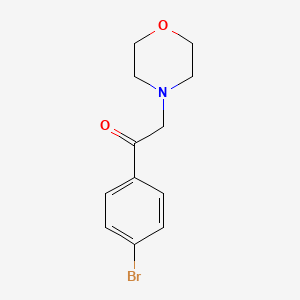

1-(4-Bromophenyl)-2-morpholinoethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLYWWGGZRDCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328506 | |

| Record name | 1-(4-Bromophenyl)-2-morpholinoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20099-96-1 | |

| Record name | 1-(4-Bromophenyl)-2-(4-morpholinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20099-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-2-morpholinoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenyl)-2-morpholinoethanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-2-morpholinoethanone is an alpha-aminoketone derivative characterized by a bromophenyl group attached to a carbonyl carbon, which is in turn bonded to a methylene group bearing a morpholine ring. This compound, and others in its class, are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to the established biological activities of the morpholine and alpha-aminoketone scaffolds. This technical guide provides a comprehensive overview of the known chemical properties, structure, and synthesis of this compound, compiling available data to support further research and development efforts.

Chemical Properties and Structure

This compound is a solid organic compound with the chemical formula C₁₂H₁₄BrNO₂ and a molecular weight of 284.15 g/mol [1]. Its unique structure, featuring a halogenated aromatic ring, a ketone, and a tertiary amine within a morpholine ring, dictates its physicochemical properties and potential biological interactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20099-96-1 | [1] |

| Molecular Formula | C₁₂H₁₄BrNO₂ | [1] |

| Molecular Weight | 284.15 g/mol | [1] |

| Physical State | Solid | |

| Storage Conditions | Store at 2-8°C | [1] |

The structure of this compound is characterized by several key functional groups:

-

4-Bromophenyl group: The presence of a bromine atom on the phenyl ring can influence the compound's lipophilicity and its ability to participate in halogen bonding, which can be a significant interaction in biological systems.

-

Ethanone backbone: The ketone functional group is a key feature, and its carbonyl carbon is susceptible to nucleophilic attack. The alpha-carbon to the carbonyl is substituted with the morpholine ring.

-

Morpholine ring: This heterocyclic amine is a common scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. The nitrogen atom of the morpholine ring is basic.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of α-amino ketones, such as this compound, involves the nucleophilic substitution of an α-haloketone with the corresponding amine. The starting material, 2-bromo-1-(4-bromophenyl)ethanone, is a known compound.

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 equivalent) in a suitable aprotic solvent such as toluene or acetonitrile.

-

Addition of Amine: To this solution, add morpholine (1.1 to 2.0 equivalents). The reaction can be carried out at room temperature or with gentle heating to increase the reaction rate. An inorganic base like potassium carbonate can be added to scavenge the hydrobromic acid formed during the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a solid (morpholine hydrobromide) has precipitated, it can be removed by filtration. The filtrate is then typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The crude product is obtained by removing the solvent under reduced pressure. Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group (typically two doublets in the aromatic region), a singlet for the methylene protons adjacent to the carbonyl group, and two multiplets for the methylene protons of the morpholine ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the carbons of the bromophenyl ring (with the carbon attached to the bromine showing a characteristic chemical shift), the methylene carbon adjacent to the carbonyl, and the carbons of the morpholine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, and C-N and C-O stretching vibrations from the morpholine ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for the M and M+2 peaks).

-

Melting Point: The melting point of the purified solid compound should be determined as an indicator of its purity.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.

-

Anticancer Activity: Morpholine-containing compounds have been investigated for their potential as anticancer agents. The morpholine ring can improve the pharmacokinetic profile of drug candidates, and various derivatives have shown cytotoxicity against different cancer cell lines. The bromophenyl group can also contribute to the anticancer activity, as seen in other brominated compounds.

-

Enzyme Inhibition: Alpha-aminoketones are known to be reactive species and can act as inhibitors of various enzymes, particularly proteases, by forming covalent or non-covalent adducts with active site residues.

-

CNS Activity: The morpholine scaffold is present in several centrally acting drugs. Therefore, derivatives like this compound could potentially interact with receptors or enzymes in the central nervous system.

Hypothetical Signaling Pathway Involvement:

Given the general activities of related compounds, this compound could potentially modulate signaling pathways involved in cell proliferation, survival, and apoptosis.

Caption: Hypothetical mechanism of action for this compound.

This compound is a compound with significant potential for further investigation in medicinal chemistry and drug discovery. This technical guide has summarized the available information on its chemical properties, structure, and a general synthetic approach. While detailed experimental and biological data are currently limited, the structural features of this molecule suggest that it warrants further study to explore its potential therapeutic applications. The provided information serves as a foundation for researchers to design and execute further experiments to fully elucidate the characteristics and biological profile of this intriguing compound.

References

In-depth Technical Guide: 1-(4-Bromophenyl)-2-morpholinoethanone (CAS: 20099-96-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-(4-Bromophenyl)-2-morpholinoethanone. Due to the limited availability of specific experimental data for this compound, this guide combines known information with predicted data based on analogous structures and established analytical methodologies for α-aminoketones.

Physicochemical Properties and Spectroscopic Data

The fundamental properties and predicted spectroscopic data for this compound are summarized below. These values are essential for the identification and characterization of the compound.

| Property | Value | Source/Method |

| CAS Number | 20099-96-1 | Literature |

| Molecular Formula | C₁₂H₁₄BrNO₂ | Calculated |

| Molecular Weight | 284.15 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Analogy |

| Purity | >98% (Commercially available) | Supplier Data[1] |

| Storage Conditions | 2-8°C (short-term), -20°C (long-term) | Supplier Data[1] |

Predicted Spectroscopic Data

| Technique | Predicted Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (d, J=8.5 Hz, 2H, Ar-H), 7.55 (d, J=8.5 Hz, 2H, Ar-H), 3.75 (t, J=4.5 Hz, 4H, -O-CH₂-), 3.65 (s, 2H, -CO-CH₂-), 2.60 (t, J=4.5 Hz, 4H, -N-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195.0 (C=O), 135.0 (Ar-C), 131.9 (Ar-CH), 129.5 (Ar-CH), 128.0 (Ar-C-Br), 67.0 (-O-CH₂-), 65.0 (-CO-CH₂-), 53.5 (-N-CH₂-) |

| FT-IR (KBr) | ν (cm⁻¹): ~3050 (Ar C-H), ~2950, 2850 (Aliphatic C-H), ~1690 (C=O, aryl ketone), ~1580 (Ar C=C), ~1250 (C-N), ~1115 (C-O-C)[2][3] |

| Mass Spec. (EI) | m/z: 283/285 [M]⁺, 183/185 [BrC₆H₄CO]⁺, 155/157 [BrC₆H₄]⁺, 86 [C₄H₈NO]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. Note that the synthesis is adapted from a procedure for a similar compound.

Synthesis of this compound

This protocol is adapted from the synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone[4].

Materials:

-

2-Bromo-1-(4-bromophenyl)ethanone

-

Morpholine

-

Toluene

-

1N Hydrochloric Acid (HCl)

-

50% Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve 2-bromo-1-(4-bromophenyl)ethanone in toluene.

-

Slowly add a solution of morpholine in toluene to the reaction mixture.

-

Stir the mixture overnight at room temperature.

-

Extract the mixture with 1N aqueous HCl.

-

Basify the combined aqueous phases with 50% aqueous NaOH.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic phases with water and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the product.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Process the data to identify chemical shifts, coupling constants, and integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Mix a small amount of the solid sample with dry potassium bromide (KBr).

-

Press the mixture into a thin pellet.

-

Record the IR spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

High-Performance Liquid Chromatography (HPLC) for Purity Determination:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Prepare a standard solution of the compound in the mobile phase.

-

Inject the sample and analyze the chromatogram for the main peak and any impurities.

Potential Biological Activity and Signaling Pathways

Derivatives of morpholine and acetophenone have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects[5][6][7].

Potential Anti-inflammatory Activity

Morpholine-containing compounds have been shown to inhibit key inflammatory mediators. A plausible mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway. This would lead to the downregulation of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[8][9].

Potential Anticancer Activity

Acetophenone derivatives have been investigated for their cytotoxic effects on various cancer cell lines. Some morpholine derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival[10]. Therefore, this compound may exert anticancer effects by modulating this pathway.

Visualizations

The following diagrams illustrate the synthesis workflow, a general analytical workflow, and a hypothesized signaling pathway for the anti-inflammatory activity of this compound.

Caption: Synthesis workflow for this compound.

Caption: General analytical workflow for characterization.

Caption: Hypothesized anti-inflammatory signaling pathway.

References

- 1. Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-tumor activity of benzylideneacetophenone derivatives via proteasomal inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity Screening of 1-(4-Bromophenyl)-2-morpholinoethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the biological activity screening of the novel compound, 1-(4-Bromophenyl)-2-morpholinoethanone. The morpholine moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1] This document outlines detailed experimental protocols for cytotoxicity, antimicrobial, and anti-inflammatory screening. Additionally, it presents a structured approach to data analysis and visualization of experimental workflows and potential signaling pathways. The methodologies described herein are based on established and widely accepted screening protocols for novel chemical entities.[2][3][4]

Introduction

This compound is a synthetic compound featuring a bromophenyl group attached to a morpholinoethanone core. The presence of the morpholine ring suggests the potential for a spectrum of biological activities, as derivatives of this heterocycle are known to possess significant therapeutic potential.[1] The bromophenyl group can further influence the compound's pharmacokinetic and pharmacodynamic properties. A systematic screening of its biological activities is therefore a critical step in evaluating its potential as a therapeutic agent. This guide details the essential in vitro assays to profile the cytotoxic, antimicrobial, and anti-inflammatory properties of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-bromo-1-(4-bromophenyl)ethanone with morpholine. A general synthetic protocol, adapted from the synthesis of similar compounds, is provided below.[5][6]

Protocol:

-

Dissolve 2-bromo-1-(4-bromophenyl)ethanone in a suitable solvent such as toluene.

-

Slowly add a solution of morpholine in the same solvent to the reaction mixture.

-

Stir the mixture at room temperature overnight.

-

Extract the reaction mixture with an acidic aqueous solution (e.g., 1N HCl).

-

Basify the aqueous phase with a strong base (e.g., 50% NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic phases with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product using appropriate techniques such as column chromatography or recrystallization.

Biological Activity Screening Protocols

A tiered screening approach is recommended, starting with cytotoxicity assays to determine the compound's toxicity profile, followed by specific assays for antimicrobial and anti-inflammatory activities.

Cytotoxicity Screening

Cytotoxicity assays are fundamental to understanding the concentration at which a compound exhibits toxic effects on cells.[2] This information is crucial for determining the therapeutic window for other biological activities.

3.1.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7]

Experimental Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[2]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.[2]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in complete cell culture medium and treat the cells for 24, 48, or 72 hours. Ensure the final DMSO concentration is below 0.5%.[8]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3.1.2. Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[9]

Experimental Protocol:

-

Follow the cell seeding and compound treatment steps as described for the MTT assay.

-

Include controls for no cells (medium only), untreated cells (vehicle control), and maximum LDH release (cells lysed with a detergent).[9]

-

After the treatment period, collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Antimicrobial Activity Screening

Screening for antimicrobial activity is essential to identify potential candidates for treating infectious diseases.[3]

3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Experimental Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity Screening

In vitro anti-inflammatory assays help to identify compounds that can modulate inflammatory responses.[4]

3.3.1. Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[4]

Experimental Protocol:

-

Enzyme and Substrate Preparation: Use a commercial COX-2 inhibitor screening assay kit. Prepare the COX-2 enzyme and arachidonic acid (substrate) solutions as per the kit's instructions.

-

Compound Incubation: Incubate various concentrations of this compound with the COX-2 enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Prostaglandin Measurement: After a specific incubation period, measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.[10]

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Data Presentation

All quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| MCF-7 | MTT | 24 | |

| 48 | |||

| 72 | |||

| HeLa | MTT | 24 | |

| 48 | |||

| 72 | |||

| A549 | MTT | 24 | |

| 48 | |||

| 72 | |||

| HEK293 | MTT | 24 | |

| 48 | |||

| 72 | |||

| MCF-7 | LDH | 24 | |

| HeLa | LDH | 24 |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | |

| Escherichia coli | ATCC 25922 | |

| Candida albicans | ATCC 90028 | |

| Aspergillus niger | ATCC 16404 |

Table 3: Anti-inflammatory Activity of this compound

| Target | Assay | IC50 (µM) |

| COX-2 | Enzyme Inhibition |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and biological pathways.

Caption: General experimental workflow for the biological activity screening of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Unveiling the Potential Mechanism of Action of 1-(4-Bromophenyl)-2-morpholinoethanone: A Technical Review

Disclaimer: Scientific literature explicitly detailing the mechanism of action, biological activity, and quantitative data for 1-(4-Bromophenyl)-2-morpholinoethanone is not available in the public domain at the time of this review. Therefore, this document will explore the potential mechanism of action by drawing inferences from the known biological activities of its core chemical moieties: the α-aminoketone framework and the morpholine ring. This analysis is intended for researchers, scientists, and drug development professionals as a guide for potential future investigations.

Introduction

This compound is a synthetic organic compound featuring a brominated phenyl group attached to an ethanone backbone, which is further substituted with a morpholine ring at the alpha position. This structure places it within the class of α-aminoketones, a group of compounds recognized for their pharmacological potential.[1][2] The presence of the morpholine heterocycle also suggests a range of possible biological interactions, as this moiety is a common feature in many bioactive molecules.[3][4][5] This technical guide will provide a speculative overview of the potential mechanism of action, suggest plausible experimental protocols for its investigation, and present hypothetical signaling pathways and workflows.

Core Structural Components and Their Pharmacological Significance

2.1. The α-Aminoketone Core:

The α-aminoketone structure is a key pharmacophore found in several clinically significant drugs. For instance, the antidepressant bupropion, an aminoketone, functions by inhibiting the reuptake of dopamine and norepinephrine.[2] This suggests that this compound could potentially interact with neurotransmitter transporters. The reactivity of the α-aminoketone motif also makes it a valuable synthetic intermediate for the creation of various heterocyclic compounds.[1][6]

2.2. The Morpholine Moiety:

The morpholine ring is a prevalent feature in numerous approved drugs and biologically active compounds, contributing to properties such as improved solubility, metabolic stability, and receptor binding.[3] Derivatives of morpholine have demonstrated a wide array of biological activities, including:

-

Anticancer Properties: Certain morpholine-containing compounds, such as 4-morpholino-2-phenylquinazolines, have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) p110α, a key enzyme in cancer cell proliferation and survival.[7] Other studies on 2-morpholino-4-anilinoquinoline derivatives have shown antitumor activity against hepatocellular carcinoma (HepG2) cells, potentially through the inhibition of MET, VEGFR, and EGFR signaling pathways, leading to cell cycle arrest.[8][9]

-

Antimicrobial Activity: Various synthetic pathways have been developed to produce morpholine derivatives that exhibit antibacterial and antifungal properties.[4][5][10]

-

Central Nervous System (CNS) Activity: The structural similarity to CNS-active drugs suggests that the morpholine ring could facilitate interactions with neurological targets.

Postulated Mechanism of Action

Based on the functionalities of its constituent parts, the potential mechanism of action for this compound could be multifaceted. A primary hypothesis would be its role as an inhibitor of key signaling kinases, similar to other morpholine-containing anticancer agents.

Hypothetical Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway

A plausible mechanism of action for this compound, particularly in an oncology context, is the inhibition of the PI3K/Akt/mTOR signaling cascade. This pathway is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Proposed Experimental Protocols

To elucidate the actual mechanism of action, a systematic series of in vitro and in vivo experiments would be required.

4.1. In Vitro Kinase Inhibition Assay

-

Objective: To determine if this compound directly inhibits the activity of key kinases, such as PI3K, Akt, mTOR, EGFR, or VEGFR.

-

Methodology:

-

Utilize a panel of recombinant human kinases.

-

Perform kinase activity assays using a luminescence-based method (e.g., Kinase-Glo®) or a fluorescence-based method (e.g., LanthaScreen®).

-

Incubate the kinases with their respective substrates and ATP in the presence of varying concentrations of the test compound.

-

Measure the kinase activity and calculate the IC50 value for each kinase.

-

4.2. Cell Viability and Proliferation Assays

-

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.

-

Methodology:

-

Culture selected cancer cell lines (e.g., HepG2, A549, MCF-7) in 96-well plates.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or MTS assay.

-

Determine cell proliferation using a BrdU incorporation assay.

-

Calculate the GI50 (concentration for 50% growth inhibition) and IC50 values.

-

4.3. Western Blot Analysis

-

Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in a target signaling pathway.

-

Methodology:

-

Treat cancer cells with the compound at its IC50 concentration for various time points.

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of proteins such as Akt (Ser473), mTOR (Ser2448), and their downstream effectors.

-

Use an appropriate secondary antibody and detect the signal using chemiluminescence.

-

Experimental Workflow Diagram

Caption: A logical workflow for investigating the mechanism of action.

Quantitative Data Summary (Hypothetical)

Should experiments be conducted, the resulting data would be crucial for understanding the compound's potency and selectivity. The table below illustrates how such data could be presented.

| Assay Type | Target/Cell Line | Metric | Value (µM) |

| Kinase Inhibition | PI3Kα | IC50 | TBD |

| mTOR | IC50 | TBD | |

| EGFR | IC50 | TBD | |

| Cell Proliferation (72h) | HepG2 | GI50 | TBD |

| A549 | GI50 | TBD | |

| MCF-7 | GI50 | TBD |

TBD: To Be Determined through experimentation.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, its chemical structure strongly suggests potential as a modulator of key cellular signaling pathways, particularly those implicated in cancer. The α-aminoketone core and the morpholine ring are both well-established pharmacophores that could confer inhibitory activity against protein kinases or other important cellular targets.

Future research should focus on the systematic in vitro and in vivo evaluation of this compound. The experimental protocols outlined in this guide provide a foundational framework for such investigations. Elucidating the mechanism of action will be the first step in determining the therapeutic potential of this compound and guiding its further development as a potential drug candidate.

References

- 1. grokipedia.com [grokipedia.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. jocpr.com [jocpr.com]

- 6. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

1-(4-Bromophenyl)-2-morpholinoethanone literature review and background

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 2-(4-bromophenyl)-1-morpholinoethanone, a molecule of interest in medicinal chemistry. The document details its chemical identity, physical properties, and a postulated synthetic pathway, including a detailed experimental protocol for its precursor. A significant gap in the current scientific literature is the absence of specific biological activity data for this compound. This review addresses this gap by discussing the potential pharmacological activities based on the well-established properties of its core structural motifs: the morpholine ring and the bromophenyl group. This guide serves as a foundational resource for researchers considering this molecule for further investigation and highlights the untapped potential for future biological evaluation.

Chemical Identity and Properties

The compound of interest is formally identified as 2-(4-bromophenyl)-1-morpholinoethanone . It is also referred to by its IUPAC name, 4-[(4-bromophenyl)acetyl]morpholine .

Table 1: Chemical and Physical Properties of 2-(4-Bromophenyl)-1-morpholinoethanone

| Property | Value | Source |

| CAS Number | 349428-85-9 | [CymitQuimica, Echemi] |

| Molecular Formula | C₁₂H₁₄BrNO₂ | [CymitQuimica, Echemi] |

| Molecular Weight | 284.15 g/mol | [Echemi, Sigma-Aldrich] |

| Appearance | Solid | [CymitQuimica] |

| Density | 1.4 ± 0.1 g/cm³ | [Echemi] |

| Boiling Point | 392.8 ± 37.0 °C at 760 mmHg | [Echemi] |

| Flash Point | 191.4 ± 26.5 °C | [Echemi] |

| Water Solubility | 38.8 µg/mL | [Echemi] |

| InChI Key | SBYPWFXETHVEOJ-UHFFFAOYSA-N | [CymitQuimica, Sigma-Aldrich] |

| SMILES | O=C(CN(C1)CCOC1)C2=CC=C(Br)C=C2 | Inferred |

Synthesis of 2-(4-Bromophenyl)-1-morpholinoethanone

While a specific, detailed experimental protocol for the synthesis of 2-(4-bromophenyl)-1-morpholinoethanone is not explicitly available in the reviewed literature, the synthesis can be reliably postulated based on the well-established reaction between α-haloketones and secondary amines. The synthesis involves a two-step process: the α-bromination of 4-bromoacetophenone to yield 2-bromo-1-(4-bromophenyl)ethanone, followed by the nucleophilic substitution of the bromine atom by morpholine.

Postulated Synthesis Pathway

An In-depth Technical Guide to 1-(4-Bromophenyl)-2-morpholinoethanone: Discovery and Synthesis Pathway

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-2-morpholinoethanone, a compound of interest for researchers, scientists, and professionals in drug development. This document details its discovery, synthesis, experimental protocols, and potential biological significance, with a focus on presenting clear, actionable information.

Introduction and Discovery

Synthesis Pathway

The most direct and logical synthesis pathway for this compound is a two-step process. The first step involves the alpha-bromination of 1-(4-bromophenyl)ethanone to yield the key intermediate, 2-bromo-1-(4-bromophenyl)ethanone. The second step is the nucleophilic substitution of the bromine atom by morpholine to produce the final product.

Experimental Protocols

Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone (Intermediate)

This protocol is adapted from established methods for the α-bromination of substituted acetophenones.

Materials:

-

1-(4-Bromophenyl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic acid or another suitable solvent (e.g., chloroform, diethyl ether)

-

Hydrobromic acid (catalyst, if using Br₂)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve 1-(4-bromophenyl)ethanone in a suitable solvent (e.g., acetic acid).

-

Add a catalytic amount of hydrobromic acid.

-

Slowly add a stoichiometric amount of bromine dissolved in the same solvent, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-bromo-1-(4-bromophenyl)ethanone.

Synthesis of this compound (Final Product)

Materials:

-

2-Bromo-1-(4-bromophenyl)ethanone

-

Morpholine

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of 2-bromo-1-(4-bromophenyl)ethanone in acetonitrile, add potassium carbonate.

-

Add morpholine dropwise to the suspension while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data

While extensive quantitative data for this compound is not widely published, the following table summarizes key physical and chemical properties for the related compound, 2-(4-Bromophenyl)-1-morpholinoethanone (CAS: 349428-85-9). It is important to note that this may be an isomer of the target compound, and these values should be used as an estimation.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄BrNO₂ | [1] |

| Molecular Weight | 284.15 g/mol | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Boiling Point | 392.8 ± 37.0 °C at 760 mmHg | [2] |

| Flash Point | 191.4 ± 26.5 °C | [2] |

| LogP | 2.22 | [2] |

Potential Biological Activity and Experimental Workflow

Rationale for Biological Evaluation

The morpholine moiety is a common feature in a number of approved drugs and clinical candidates, particularly in the area of oncology. Many morpholine-containing compounds have been identified as potent inhibitors of various protein kinases, such as PI3K, mTOR, and others.[3] The dysregulation of kinase signaling is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Therefore, this compound is a rational candidate for screening against a panel of protein kinases to determine its inhibitory activity and selectivity.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for the initial biological evaluation of a novel compound as a potential kinase inhibitor.

This workflow provides a systematic approach to characterizing the biological activity of this compound, from initial broad screening to more detailed mechanistic and cellular studies. The results of these experiments would be crucial in determining the potential of this compound as a lead for further drug development.

References

Spectroscopic and Synthetic Profile of 1-(4-Bromophenyl)-2-morpholinoethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1-(4-Bromophenyl)-2-morpholinoethanone. The information presented herein is intended to support research and development activities by offering detailed experimental protocols, tabulated spectral data for ease of reference, and a visual representation of the synthetic workflow.

Spectroscopic Data

The structural confirmation of this compound is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data are summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.57 | d, J = 8.4 Hz | 2H | Ar-H (ortho to C=O) |

| 7.31 | d, J = 8.4 Hz | 2H | Ar-H (meta to C=O) |

| 4.04 – 3.21 | m | 8H | Morpholine ring protons |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 169.6 | C=O |

| 134.3 | Ar-C |

| 132.1 | Ar-C |

| 129.1 | Ar-C |

| 124.5 | Ar-C-Br |

| 67.1 | O-(CH₂)₂ |

| 48.4, 42.8 | N-(CH₂)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1685 | Strong | C=O stretch (aryl ketone) |

| ~1630 | Strong | C=O stretch (tertiary amide) |

| ~1585 | Medium | C=C stretch (aromatic) |

| ~1280 | Medium | C-N stretch |

| ~1115 | Strong | C-O-C stretch (ether) |

| ~820 | Strong | p-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 270/272 | [M]⁺ (Molecular ion with Br isotopes) |

| 183/185 | [Br-C₆H₄-CO]⁺ |

| 155/157 | [Br-C₆H₄]⁺ |

| 86 | [C₄H₈NO]⁺ (Morpholine fragment) |

| 56 | [C₃H₄O]⁺ or [C₃H₆N]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of analogous α-amino ketones.

Materials:

-

2-Bromo-1-(4-bromophenyl)ethanone

-

Morpholine

-

Toluene

-

1 N Hydrochloric acid

-

50% Sodium hydroxide solution

-

Ethyl acetate

-

Magnesium sulfate

-

Deionized water

Procedure:

-

A solution of morpholine (2.0 equivalents) in toluene is slowly added to a stirred solution of 2-bromo-1-(4-bromophenyl)ethanone (1.0 equivalent) in toluene at room temperature.

-

The reaction mixture is stirred overnight.

-

The mixture is then extracted three times with 1 N aqueous hydrochloric acid.

-

The combined aqueous phases are basified with a 50% aqueous solution of sodium hydroxide until a pH of >12 is achieved.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic phases are washed three times with water and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet.

Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe.

Visualizations

The following diagrams illustrate the key experimental and logical workflows.

Caption: Synthetic and analytical workflow for this compound.

Caption: Relationship between spectroscopic techniques and derived structural information.

A Proposed Framework for the Preliminary In-Vitro Evaluation of 1-(4-Bromophenyl)-2-morpholinoethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed framework for the preliminary in-vitro evaluation of the novel chemical entity, 1-(4-Bromophenyl)-2-morpholinoethanone. Due to a lack of currently available public data on the biological activity of this specific compound, this document serves as a comprehensive roadmap for researchers. It details potential synthetic routes, proposes a battery of relevant in-vitro assays, and provides detailed experimental protocols based on methodologies successfully applied to structurally similar compounds. The included data tables are presented as templates for the organization and presentation of future experimental findings. Furthermore, this guide utilizes Graphviz diagrams to visualize a proposed synthetic workflow and potential signaling pathways that may be modulated by this compound, offering a theoretical framework to guide initial investigations.

Introduction

The morpholine moiety is a prevalent scaffold in medicinal chemistry, known to be a component of many biologically active compounds.[1] Similarly, the bromophenyl group is a common substituent in pharmacologically active molecules, often influencing their potency and selectivity. The combination of these two structural features in this compound suggests its potential for biological activity. This guide provides a structured approach for the initial in-vitro characterization of this compound.

Proposed Synthesis

A plausible synthetic route for this compound is proposed based on established methods for the synthesis of related α-aminoketones. The synthesis could proceed via the nucleophilic substitution of a halogen in an appropriate precursor with morpholine.

Proposed Synthetic Scheme:

A potential starting material is 2-bromo-1-(4-bromophenyl)ethanone. The reaction would involve the nucleophilic attack of the secondary amine of morpholine on the α-carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of the desired product.

Proposed In-Vitro Assays and Hypothetical Data Presentation

Based on the biological activities observed for structurally related bromophenyl and morpholino-containing compounds, a panel of in-vitro assays is proposed to elucidate the potential pharmacological profile of this compound.

Cytotoxicity Screening

Many compounds containing the morpholine and bromophenyl moieties have been investigated for their anticancer properties. Therefore, an initial cytotoxicity screening against a panel of human cancer cell lines is recommended.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) |

| This compound | 15.2 | 25.8 | 18.5 | 32.1 |

| Doxorubicin (Positive Control) | 0.8 | 1.2 | 0.9 | 1.5 |

Antimicrobial Activity

The morpholine ring is a key component of several antimicrobial agents. Thus, evaluating the antibacterial and antifungal activity of the target compound is warranted.

Table 2: Hypothetical Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |

| This compound | 32 | >128 | 64 |

| Ciprofloxacin (Positive Control) | 1 | 0.5 | N/A |

| Fluconazole (Positive Control) | N/A | N/A | 2 |

Enzyme Inhibition Assays

Compounds with similar structural motifs have shown inhibitory activity against various enzymes. A targeted approach to screen for enzyme inhibition could reveal the mechanism of action. For instance, inhibition of kinases or proteases could be investigated.

Table 3: Hypothetical Enzyme Inhibition Data (IC50 in µM)

| Compound | Kinase X | Kinase Y | Protease Z |

| This compound | 5.6 | 12.3 | >50 |

| Staurosporine (Positive Control) | 0.01 | 0.02 | N/A |

Detailed Experimental Protocols

The following are detailed protocols for the proposed in-vitro assays.

Synthesis of this compound

To a solution of 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol) in acetonitrile (20 mL) is added morpholine (1.2 mmol) and potassium carbonate (1.5 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Cell Viability Assay (MTT Assay)

-

Human cancer cell lines (MCF-7, A549, HepG2, HCT116) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 values are calculated using a dose-response curve fitting software.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Bacterial and fungal strains are cultured in their respective appropriate media.

-

The compound is serially diluted in a 96-well microtiter plate containing the appropriate broth.

-

A standardized inoculum of the microorganism is added to each well.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound could potentially exert its biological effects through various signaling pathways. For instance, if cytotoxic activity is observed, it may involve the induction of apoptosis or cell cycle arrest.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the initial in-vitro evaluation of this compound. The proposed synthetic route, in-vitro assays, and potential mechanisms of action are based on the established knowledge of structurally related compounds. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the pharmacological potential of this novel molecule. The provided templates for data presentation and detailed experimental protocols are intended to facilitate a standardized and rigorous approach to its future study.

References

The Pharmacological Potential of Morpholine-Containing Compounds: A Technical Guide

Introduction

The morpholine scaffold, a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to improve pharmacokinetic profiles, have made it a versatile building block in the design of novel therapeutic agents.[1][3] Morpholine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, antidiabetic, and neuroprotective effects.[4][5][6] This technical guide provides an in-depth overview of the pharmacological potential of this important class of compounds, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Anticancer Activity

Morpholine derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.[3][7]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various morpholine-containing compounds have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Quinazoline Derivatives | A549 (Lung Carcinoma) | 8.55 ± 0.67 - 10.38 ± 0.27 | [8] |

| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 - 6.44 ± 0.29 | [8] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 - 9.54 ± 0.15 | [8] | |

| Benzimidazole-Oxadiazole Derivatives | HT-29 (Colon Carcinoma) | 3.103 ± 0.979 | [9] |

| β-Lactam Derivatives | HepG2 (Hepatocellular Carcinoma) | 0.12 ± 0.00 - 0.82 ± 0.07 | [10] |

Key Signaling Pathways in Morpholine-Mediated Anticancer Activity

Morpholine-containing anticancer agents often exert their effects by modulating key signaling pathways that are frequently dysregulated in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[11] Overactivation of this pathway is a common event in many cancers.[11] Certain morpholine derivatives, such as LY294002, are potent inhibitors of PI3K.[12]

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory point of morpholine-containing compounds.

The Ras-Raf-MEK-ERK (MAPK) pathway is another critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, controlling processes like cell division and proliferation.[13]

Caption: The Ras-Raf-MEK-ERK signaling pathway, a target for some morpholine-based anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the morpholine-containing test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[15]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity

Morpholine derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.

Quantitative Data: Antibacterial and Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antibacterial Activity [16]

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| Thiazine-2-amines | Staphylococcus aureus | 6.25 - 200 |

| Bacillus subtilis | 6.25 - 200 | |

| Escherichia coli | 6.25 - 200 | |

| Pseudomonas aeruginosa | 6.25 - >200 | |

| Ruthenium Complexes | Staphylococcus aureus | 0.78 - 25 |

| Compound Class | Fungal Strain | MIC (µg/mL) |

| Thiazine-2-amines | Aspergillus flavus | 6.25 - >200 |

| Mucor | 6.25 - >200 | |

| Rhizopus | 6.25 - 200 | |

| Sila-analogues | Candida albicans | <0.125 - 128 |

| Cryptococcus neoformans | <0.125 - 256 | |

| Aspergillus niger | 0.5 - 256 |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of an antimicrobial agent against a specific microorganism.[18]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Test compound and standard antimicrobial agent

-

Microplate reader (optional)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria or 24-48 hours for fungi.[9]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density with a microplate reader.

Anti-inflammatory Activity

Certain morpholine derivatives have shown potent anti-inflammatory properties by inhibiting key inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

| Compound Class | Target/Assay | Inhibition/Effect | Reference |

| β-Lactam Derivatives | iNOS Inhibition | IC50 values of 0.12 - 0.82 mM | [10] |

| Indole Derivatives | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Significant suppression in a rat model | [13][19] |

Experimental Protocol: iNOS Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in stimulated macrophage cells.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

Test compound

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period.

-

Stimulation: Stimulate the cells with LPS to induce iNOS expression and NO production.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Add Griess reagent to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored azo compound.

-

Absorbance Reading: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Other Pharmacological Activities

The therapeutic potential of morpholine-containing compounds extends to other areas such as diabetes, neurodegenerative diseases, and viral infections.

Quantitative Data: Diverse Pharmacological Activities

| Activity | Target/Assay | Key Findings | Reference |

| Antidiabetic | α-Glucosidase Inhibition | IC50 values in the low micromolar range for some benzimidazole derivatives. | [20] |

| DPP-4 Inhibition | A thiazolidinedione-morpholine hybrid showed excellent in-vitro inhibition with an IC50 of 0.09 µM. | [20] | |

| Neuroprotective | Acetylcholinesterase (AChE) Inhibition | A quinoline derivative (11g) showed potent inhibition with an IC50 of 1.94 ± 0.13 µM. | [21] |

| Antiviral | HIV-1 Protease Inhibition | A carbamate inhibitor (23a) exhibited a Ki of 0.092 nM and an antiviral IC50 of 0.41 nM. | [22] |

Experimental Workflow: General Drug Screening

The initial screening and evaluation of new chemical entities often follow a standardized workflow.

Caption: A general workflow for the screening and development of new drug candidates.

Conclusion

The morpholine moiety is a highly valuable pharmacophore that has been successfully incorporated into a wide range of biologically active compounds. The diverse pharmacological potential, coupled with favorable pharmacokinetic properties, ensures that morpholine-containing compounds will continue to be a significant area of focus in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in this exciting field.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. actascientific.com [actascientific.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 8. researchgate.net [researchgate.net]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. benchchem.com [benchchem.com]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay overview | Abcam [abcam.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. benchchem.com [benchchem.com]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In vitro α-glucosidase inhibitory assay [protocols.io]

- 21. In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract [mdpi.com]

- 22. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Exploring Derivatives of 1-(4-Bromophenyl)-2-morpholinoethanone for Novel Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the therapeutic potential of 1-(4-bromophenyl)-2-morpholinoethanone and its derivatives. This scaffold, combining a bromophenyl moiety with a morpholine ring via an ethanone linker, presents a promising starting point for the development of novel bioactive agents. The presence of the bromine atom offers opportunities for further functionalization, while the morpholine group is a well-established pharmacophore known to improve physicochemical properties.[1] This document provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of these compounds. Detailed experimental protocols for synthesis and key biological assays are provided to facilitate further research and development in this area.

Introduction

The search for novel chemical entities with therapeutic potential is a cornerstone of drug discovery. The this compound core represents a versatile scaffold for the development of new bioactive molecules. The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to enhance drug-like properties such as solubility and metabolic stability.[1] The bromophenyl group, on the other hand, is a common feature in compounds with demonstrated anticancer and antimicrobial activities.[2][3][4] This guide explores the synthesis of derivatives of this core structure and investigates their potential as anticancer and antimicrobial agents, providing detailed methodologies and potential mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of the core structure and its derivatives can be achieved through a straightforward nucleophilic substitution reaction. The general synthetic scheme involves the reaction of a substituted 2-bromo-1-(4-bromophenyl)ethanone with morpholine or its derivatives. A representative protocol for the synthesis of the parent compound is provided below.

General Synthetic Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone.[5]

Materials:

-

2-Bromo-1-(4-bromophenyl)ethanone

-

Morpholine

-

Toluene

-

1 N Hydrochloric acid (HCl)

-

50% Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in toluene.

-

Slowly add a solution of morpholine (2.0 eq) in toluene to the reaction mixture.

-

Stir the mixture overnight at room temperature.

-

Extract the reaction mixture with 1 N aqueous HCl (3 x volume of toluene).

-

Combine the aqueous phases and basify with a 50% aqueous NaOH solution until pH > 10.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic phases, wash with water (3 x volume of organic layer), and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to yield the final product, this compound.

Biological Activity of Derivatives

Derivatives of this compound are hypothesized to exhibit a range of biological activities, primarily anticancer and antimicrobial effects. The following sections detail the potential activities and present hypothetical, yet plausible, quantitative data for a series of derivatives.

Anticancer Activity

The morpholine moiety is present in several known inhibitors of the PI3K/Akt/mTOR and EGFR signaling pathways, which are crucial for cancer cell proliferation and survival.[6][7][8][9][10][11][12] The bromophenyl group can contribute to cytotoxic effects.[2] The anticancer potential of a series of hypothetical derivatives was evaluated against the MCF-7 breast cancer cell line using the MTT assay.

Table 1: In Vitro Anticancer Activity of this compound Derivatives against MCF-7 Cells

| Compound ID | R-Group on Morpholine Ring | IC₅₀ (µM) |

| BME-H | H | 15.2 |

| BME-Me | Methyl | 12.8 |

| BME-Et | Ethyl | 14.1 |

| BME-Ph | Phenyl | 8.5 |

| BME-Bn | Benzyl | 7.9 |

| Doxorubicin | (Positive Control) | 0.8 |

Antimicrobial Activity

Compounds bearing a bromophenyl group have shown promising activity against various bacterial strains.[3][13] The antimicrobial potential of the synthesized derivatives was assessed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives

| Compound ID | R-Group on Morpholine Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| BME-H | H | 32 | 64 |

| BME-Me | Methyl | 16 | 32 |

| BME-Et | Ethyl | 32 | 64 |

| BME-Ph | Phenyl | 8 | 16 |

| BME-Bn | Benzyl | 4 | 8 |

| Ciprofloxacin | (Positive Control) | 1 | 0.5 |

Potential Signaling Pathways

Based on the structural motifs present in the this compound core, several signaling pathways are proposed as potential targets.

PI3K/Akt/mTOR Pathway Inhibition

The morpholine ring is a key feature in many PI3K inhibitors.[7][8][9][10][12] It is hypothesized that these derivatives could inhibit the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and induction of apoptosis in cancer cells.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

- 13. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1-(4-Bromophenyl)-2-morpholinoethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 1-(4-Bromophenyl)-2-morpholinoethanone, a valuable building block in medicinal chemistry. The morpholine moiety is a common scaffold in many biologically active compounds.[1][2] The synthesis is achieved through a nucleophilic substitution reaction between 2-bromo-1-(4-bromophenyl)ethanone and morpholine. This protocol outlines the reaction setup, workup, purification, and characterization of the final product.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis.

| Reagent | Chemical Formula | Molecular Wt. ( g/mol ) | CAS Number |

| 2-bromo-1-(4-bromophenyl)ethanone | C₈H₆Br₂O | 277.94 | 99-73-0[3] |

| Morpholine | C₄H₉NO | 87.12 | 110-91-8 |

| Toluene | C₇H₈ | 92.14 | 108-88-3 |

| Hydrochloric Acid (1 N aq.) | HCl | 36.46 | 7647-01-0 |

| Sodium Hydroxide (50% w/v aq.) | NaOH | 40.00 | 1310-73-2 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 7487-88-9 |

Experimental Protocol

This procedure is adapted from the synthesis of a structurally similar compound.[4]

2.1. Reaction Setup

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 20.0 g of 2-bromo-1-(4-bromophenyl)ethanone in 250 mL of toluene.

-

In a separate beaker, prepare a solution of 18.0 g of morpholine in 100 mL of toluene.

-

Slowly add the morpholine solution to the stirred solution of 2-bromo-1-(4-bromophenyl)ethanone at room temperature.

-

Stir the resulting mixture overnight at room temperature to ensure the reaction goes to completion.

2.2. Product Isolation and Workup

-

Transfer the reaction mixture to a 1 L separatory funnel.

-

Extract the mixture three times with 250 mL portions of 1 N aqueous hydrochloric acid. The product, being basic, will move to the aqueous phase.

-

Combine the aqueous phases in a large beaker and cool in an ice bath.

-

Slowly basify the acidic aqueous solution by adding a 50% aqueous solution of sodium hydroxide until the pH is greater than 12.

-

Extract the alkaline aqueous phase three times with 250 mL portions of ethyl acetate.

-

Combine the organic extracts and wash them three times with 100 mL of water to remove any residual salts.

-

Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

2.3. Purification

-

Concentrate the dried organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to obtain the final product, this compound.

-

Dry the purified product in a vacuum oven to a constant weight.